Rel-(1R,2S)-2-(tert-butoxycarbonyl)cyclobutane-1-carboxylic acid
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Overview
Description
Rel-(1R,2S)-2-(tert-butoxycarbonyl)cyclobutane-1-carboxylic acid is an organic compound that features a cyclobutane ring substituted with a tert-butoxycarbonyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(1R,2S)-2-(tert-butoxycarbonyl)cyclobutane-1-carboxylic acid typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the use of flow microreactor systems, which allow for the efficient and sustainable introduction of the tert-butoxycarbonyl group into the cyclobutane ring . This method is preferred due to its versatility and sustainability compared to traditional batch processes.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow processes. These processes offer advantages such as improved reaction control, higher yields, and reduced waste generation. The use of flow microreactors is particularly advantageous for large-scale production due to their efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Rel-(1R,2S)-2-(tert-butoxycarbonyl)cyclobutane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: The tert-butoxycarbonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Substitution reactions often require catalysts or specific reagents to facilitate the replacement of the tert-butoxycarbonyl group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylates or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Rel-(1R,2S)-2-(tert-butoxycarbonyl)cyclobutane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Rel-(1R,2S)-2-(tert-butoxycarbonyl)cyclobutane-1-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The tert-butoxycarbonyl group can act as a protecting group, allowing for selective reactions at other sites on the molecule. This selective reactivity is crucial for its use in synthetic chemistry and drug development.
Comparison with Similar Compounds
Similar Compounds
Cyclobutane-1-carboxylic acid: Lacks the tert-butoxycarbonyl group, making it less versatile in synthetic applications.
tert-Butyl cyclobutane-1-carboxylate: Similar structure but different functional groups, leading to different reactivity and applications.
Uniqueness
Rel-(1R,2S)-2-(tert-butoxycarbonyl)cyclobutane-1-carboxylic acid is unique due to the presence of both the cyclobutane ring and the tert-butoxycarbonyl group. This combination provides a balance of stability and reactivity, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C10H16O4 |
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Molecular Weight |
200.23 g/mol |
IUPAC Name |
(1R,2S)-2-[(2-methylpropan-2-yl)oxycarbonyl]cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C10H16O4/c1-10(2,3)14-9(13)7-5-4-6(7)8(11)12/h6-7H,4-5H2,1-3H3,(H,11,12)/t6-,7+/m1/s1 |
InChI Key |
JBBMXPFFCFHKDD-RQJHMYQMSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H]1CC[C@H]1C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)C1CCC1C(=O)O |
Origin of Product |
United States |
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